3-Bromo-2-coumaranone

Catalog No.
S1491110
CAS No.
115035-43-3
M.F
C8H5BrO2
M. Wt
213.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-coumaranone

CAS Number

115035-43-3

Product Name

3-Bromo-2-coumaranone

IUPAC Name

3-bromo-3H-1-benzofuran-2-one

Molecular Formula

C8H5BrO2

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H

InChI Key

MXSVEBOOHMKMQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br
  • Proteomics Research: Companies like Santa Cruz Biotechnology offer 3-Bromo-2-coumaranone for purchase, specifically highlighting its application in proteomics research . Proteomics is the large-scale study of proteins within an organism or system. However, the specific function or target of 3-Bromo-2-coumaranone in this context remains unclear without further investigation into scientific publications or contacting the supplier directly.

3-Bromo-2-coumaranone is an organic compound that belongs to the family of coumaranones, characterized by a bromine atom substituted at the third position of the coumaranone structure. Its molecular formula is C₈H₅BrO₂, and it has a molecular weight of 213.03 g/mol. This compound features a coumaranone backbone, which is a fused ring system consisting of a benzene ring and a lactone, making it structurally unique and significant in various chemical applications.

Typical of halogenated carbonyl compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, this compound can engage in electrophilic aromatic substitution reactions involving its aromatic ring.

The compound has been noted for its reactivity in allylation reactions when combined with nickel catalysts, yielding different derivatives under selective conditions . Furthermore, it can also participate in chemiluminescence reactions when appropriately activated, leading to the formation of various luminescent derivatives .

The synthesis of 3-bromo-2-coumaranone typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds or derivatives.
  • Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination using bromine or brominating agents.
  • Cyclization: Following bromination, cyclization occurs to form the coumaranone structure, often facilitated by acidic or basic conditions.

Research has optimized these synthesis routes to improve yields and minimize by-products .

3-Bromo-2-coumaranone finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Fluorescent Dyes: Due to its potential luminescent properties, it is explored for use in fluorescent dyes.
  • Chemical Probes: It can be utilized as a chemical probe in biochemical assays to study enzyme activity or cellular processes.

Interaction studies involving 3-bromo-2-coumaranone are crucial for understanding its biological mechanisms. Initial findings suggest that this compound may interact with specific proteins or enzymes involved in metabolic pathways. Further studies are needed to elucidate these interactions fully and determine their implications for drug development .

Several compounds share structural similarities with 3-bromo-2-coumaranone. A comparison highlights their unique features:

Compound NameStructure CharacteristicsUnique Features
2-CoumaranoneLacks halogen substitutionFound naturally; used in flavoring agents
5-Bromo-2-coumaranoneBromine at position fivePotentially different biological activities
7-HydroxycoumarinHydroxy group at position sevenKnown for strong fluorescence properties
4-MethylcoumarinMethyl group at position fourCommonly used in fragrance applications

Each of these compounds exhibits distinct reactivity and biological profiles due to variations in their functional groups and positions on the coumaranone framework.

XLogP3

2.2

Dates

Modify: 2023-08-15

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